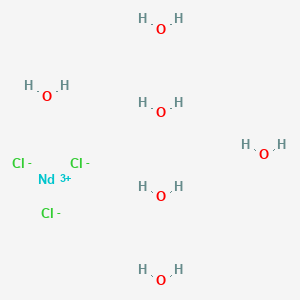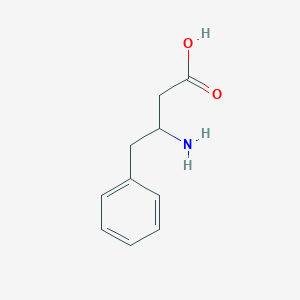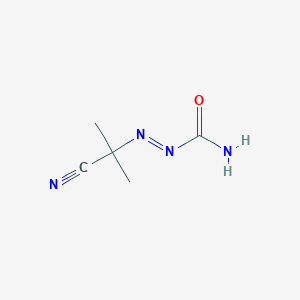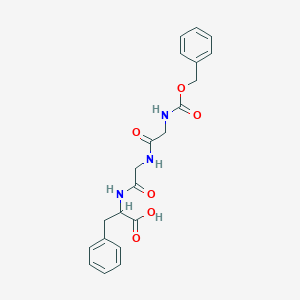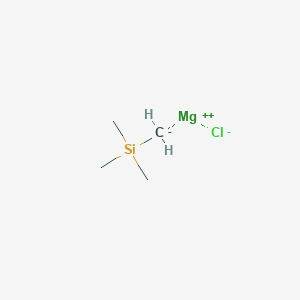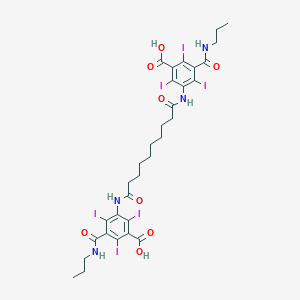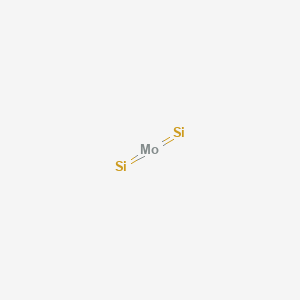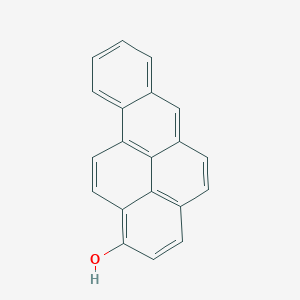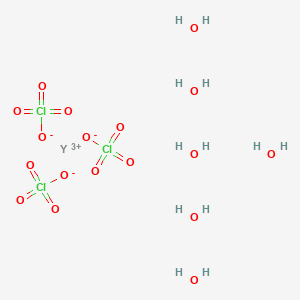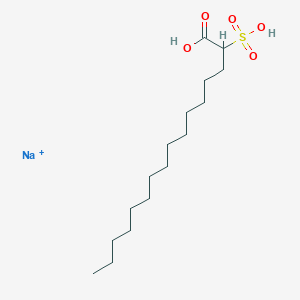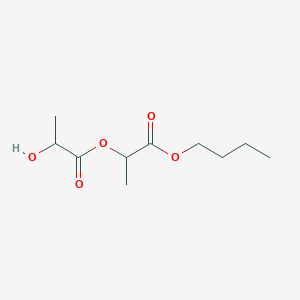
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate is a chemical compound that is widely used in scientific research. It is a member of the family of esters and is commonly referred to as BOHPPA. This chemical compound is synthesized using a specific method that involves the reaction between butyl glycidyl ether and 2-hydroxypropanoic acid. BOHPPA has been found to have various applications in scientific research, including its use as a crosslinker for polymers, as well as in the synthesis of biodegradable polymers.
Wissenschaftliche Forschungsanwendungen
BOHPPA has various applications in scientific research. One of its most common applications is as a crosslinker for polymers. BOHPPA is used to crosslink various types of polymers, including polyethylene glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA). Crosslinking improves the mechanical properties of polymers, making them more suitable for use in tissue engineering and drug delivery applications.
BOHPPA is also used in the synthesis of biodegradable polymers. It is used as a monomer in the synthesis of polyesters, which are biodegradable and have potential applications in drug delivery and tissue engineering. BOHPPA has also been used in the synthesis of dendrimers, which are highly branched, tree-like molecules that have potential applications in drug delivery and gene therapy.
Wirkmechanismus
The mechanism of action of BOHPPA is not well understood. However, it is believed that BOHPPA crosslinks polymers by forming ester bonds between the polymer chains. This crosslinking improves the mechanical properties of the polymers, making them more suitable for use in various applications.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of BOHPPA. However, it has been found to be non-toxic and biocompatible, making it suitable for use in various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BOHPPA in lab experiments is its ability to crosslink polymers, improving their mechanical properties. BOHPPA is also easy to synthesize and is relatively inexpensive. However, one of the limitations of using BOHPPA is its limited solubility in some solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on BOHPPA. One area of research is the development of new crosslinking agents that are more efficient and have better biocompatibility. Another area of research is the synthesis of new biodegradable polymers using BOHPPA as a monomer. Additionally, there is potential for BOHPPA to be used in the synthesis of new dendrimers with improved properties for drug delivery and gene therapy applications.
Conclusion
In conclusion, 1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate, or BOHPPA, is a chemical compound with various applications in scientific research. Its ability to crosslink polymers and its biocompatibility make it suitable for use in tissue engineering and drug delivery applications. While there is limited information available on its biochemical and physiological effects, BOHPPA has been found to be non-toxic and biocompatible. Future research on BOHPPA could lead to the development of new crosslinking agents and biodegradable polymers with improved properties for various applications.
Synthesemethoden
BOHPPA is synthesized using a specific method that involves the reaction between butyl glycidyl ether and 2-hydroxypropanoic acid. The reaction takes place in the presence of a catalyst, such as tin octoate, and under controlled temperature and pressure conditions. The resulting product is a clear liquid that is soluble in various solvents, including water, ethanol, and acetone.
Eigenschaften
CAS-Nummer |
13544-80-4 |
|---|---|
Produktname |
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate |
Molekularformel |
C10H18O5 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(1-butoxy-1-oxopropan-2-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C10H18O5/c1-4-5-6-14-10(13)8(3)15-9(12)7(2)11/h7-8,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
QRCKUXOGGLKXGH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)OC(=O)C(C)O |
Kanonische SMILES |
CCCCOC(=O)C(C)OC(=O)C(C)O |
Andere CAS-Nummern |
13544-80-4 |
Löslichkeit |
0.04 M |
Synonyme |
butyl 2-(2-hydroxypropanoyloxy)propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



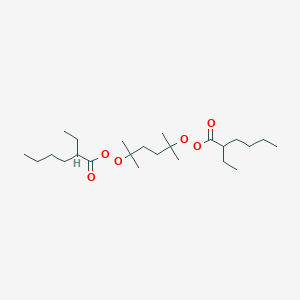
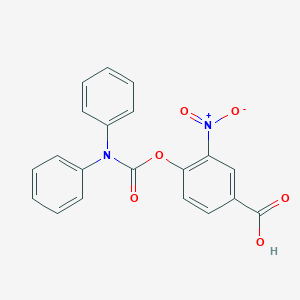
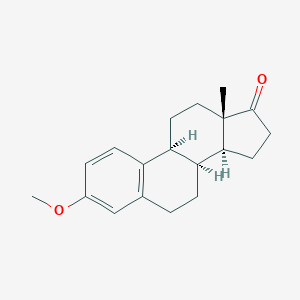
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
